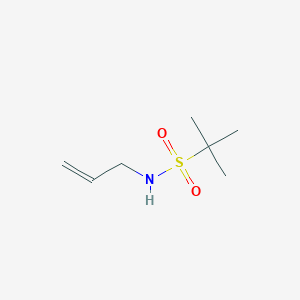

2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-prop-2-enylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-5-6-8-11(9,10)7(2,3)4/h5,8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPGOTXJZHNUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide, a valuable building block in organic and medicinal chemistry. The core of this synthesis lies in the N-allylation of 2-methylpropane-2-sulfonamide, a robust and widely applicable transformation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that influence reaction outcomes. Furthermore, this guide will address the synthesis of the starting material, purification techniques for the final product, and methods for its characterization, ensuring a thorough understanding for researchers in the field.

Introduction: The Significance of N-Allyl Sulfonamides

N-allyl sulfonamides are a class of organic compounds characterized by the presence of a sulfonamide group attached to an allyl moiety. These structures are of significant interest in synthetic chemistry due to the versatile reactivity of the allyl group, which can undergo a variety of transformations, including but not limited to, oxidation, reduction, and participation in cycloaddition reactions. The sulfonamide group, on the other hand, is a key pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic the transition state of peptide hydrolysis and act as a bioisostere for carboxylic acids. The combination of these two functional groups in 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide makes it a desirable intermediate for the synthesis of complex nitrogen-containing molecules and potential drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide is through the formation of the nitrogen-carbon bond between the sulfonamide nitrogen and the allyl group. This disconnection leads to two readily available starting materials: 2-methylpropane-2-sulfonamide (also known as tert-butylsulfonamide) and an allyl electrophile, typically an allyl halide such as allyl bromide.

Caption: Retrosynthetic analysis of the target molecule.

The core of the synthetic strategy revolves around the deprotonation of the acidic N-H proton of tert-butylsulfonamide to generate a nucleophilic sulfonamide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with allyl bromide to form the desired N-allyl sulfonamide.

Synthesis of the Starting Material: 2-Methylpropane-2-sulfonamide

While tert-butylsulfonamide is commercially available, understanding its synthesis provides a more complete picture of the overall process. A common laboratory-scale synthesis involves the reaction of tert-butylmagnesium chloride (a Grignard reagent) with sulfur dioxide, followed by treatment with a chlorinating agent and subsequent amination.

A more direct and scalable approach for the synthesis of primary sulfonamides involves the use of organometallic reagents with a suitable sulfinylamine reagent. For instance, reacting organometallic compounds with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) can yield primary sulfonamides in a one-step process.[1]

Detailed Experimental Protocol for the Synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide

This protocol is based on established procedures for the N-alkylation of sulfonamides.[2][3]

Reaction Scheme:

Caption: Overall reaction for the N-allylation of tert-butylsulfonamide.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylpropane-2-sulfonamide | 137.20 | 1.37 g | 10.0 |

| Allyl bromide | 120.98 | 1.45 g (1.09 mL) | 12.0 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 15.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Silica Gel (for chromatography) | - | As needed | - |

| Hexane/Ethyl Acetate | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpropane-2-sulfonamide (1.37 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add allyl bromide (1.45 g, 1.09 mL, 12.0 mmol) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of diethyl ether and wash with 50 mL of saturated aqueous ammonium chloride solution. Separate the organic layer and wash it with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide.

Mechanism of the N-Allylation Reaction

The N-allylation of a sulfonamide is a classic example of a nucleophilic substitution reaction. The mechanism can be broken down into two key steps:

-

Deprotonation: The base, in this case, cesium carbonate, deprotonates the acidic proton on the nitrogen atom of the sulfonamide. The pKa of the N-H proton in sulfonamides is typically in the range of 10-11, making it amenable to deprotonation by a moderately strong base. Cesium carbonate is a particularly effective base for N-alkylation reactions, as the large cesium cation is poorly solvated in aprotic polar solvents like DMF, leading to a more "naked" and highly reactive carbonate anion.[1]

-

Nucleophilic Attack (SN2): The resulting sulfonamide anion is a potent nucleophile. It attacks the electrophilic carbon of allyl bromide in a bimolecular nucleophilic substitution (SN2) fashion. The bromide ion is displaced as a leaving group, resulting in the formation of the N-C bond and the desired product.

Caption: Reaction mechanism for the N-allylation of tert-butylsulfonamide.

Characterization of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide

The successful synthesis of the target compound should be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the tert-butyl group (a singlet around 1.3 ppm), the methylene group adjacent to the nitrogen (a doublet of triplets), the vinyl protons of the allyl group (multiplets in the 5-6 ppm region), and the N-H proton (if present, as a broad singlet).

-

¹³C NMR will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon attached to the nitrogen, and the two sp² hybridized carbons of the allyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₇H₁₅NO₂S, MW: 177.26 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1330 and 1140 cm⁻¹), the N-H stretch (if not fully substituted), and the C=C stretch of the allyl group (around 1640 cm⁻¹).

Safety and Handling

-

2-Methylpropane-2-sulfonamide: This compound is generally considered to be of low toxicity, but standard laboratory safety precautions should be followed.

-

Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Cesium Carbonate: Cesium carbonate is a hygroscopic and alkaline solid. It can cause irritation upon contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled with care in a fume hood.

Conclusion

The synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide via the N-allylation of 2-methylpropane-2-sulfonamide is a straightforward and efficient process. This guide has provided a detailed protocol, mechanistic insights, and essential information for the successful execution of this synthesis. The resulting product serves as a versatile intermediate for further chemical transformations, making this a valuable procedure for researchers in the fields of organic synthesis and drug discovery.

References

- Ellman, J. A.; Owens, T. D.; Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Acc. Chem. Res.2002, 35 (11), 984–995.

- Liu, G.; Cogan, D. A.; Ellman, J. A. Catalytic Asymmetric Synthesis of Chiral Amines by the Addition of Organolithium Reagents to N-tert-Butanesulfinyl Imines. J. Am. Chem. Soc.1997, 119 (41), 9913–9914.

- Watson, D. A.; Reddy, D. S.; Toste, F. D. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. J. Org. Chem.2019, 84 (5), 2573–2580.

-

Wikipedia. Caesium carbonate. [Link]

-

Organic Syntheses. (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. [Link]

- Davies, T. Q.; Tilby, M. J.; Skolc, D.; Hall, A.; Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020, 22 (23), 9495–9499.

Sources

An In-Depth Technical Guide to N-allyl-tert-butylsulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-tert-butylsulfonamide is a key organic intermediate that marries the robust stability of a tert-butylsulfonyl (Bus) protecting group with the versatile reactivity of an allyl moiety. This unique combination makes it a valuable building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules. The tert-butylsulfonyl group serves as a sterically hindered and chemically resilient protecting group for the amine, stable to a wide range of reaction conditions under which other common protecting groups, like Boc or Cbz, might falter. Simultaneously, the allyl group provides a reactive handle for a multitude of chemical transformations, including but not limited to, olefin metathesis, oxidation, cyclization, and palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of N-allyl-tert-butylsulfonamide, detailed experimental protocols, and an exploration of its applications in synthetic chemistry.

Chemical Identity and Physical Properties

N-allyl-tert-butylsulfonamide is a crystalline solid at room temperature, a characteristic shared with its parent compound, tert-butylsulfonamide.[1] Its structure features a primary sulfonamide functional group where the nitrogen atom is substituted with an allyl group.

| Property | Value | Source |

| IUPAC Name | N-allyl-2-methylpropane-2-sulfonamide | - |

| Synonyms | N-allyl-t-butylsulfonamide, N-prop-2-en-1-yl-tert-butylsulfonamide | - |

| CAS Number | Not assigned (Parent: 34813-49-5) | [1] |

| Molecular Formula | C₇H₁₅NO₂S | - |

| Molecular Weight | 177.26 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | [1] |

| Melting Point | Data not available; predicted to be a low-melting solid. | - |

| Boiling Point | Data not available; predicted to be >200 °C at atmospheric pressure. | - |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, THF; Insoluble in water. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of N-allyl-tert-butylsulfonamide. The expected data from key spectroscopic techniques are detailed below.

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| tert-Butyl | ~1.35 | Singlet (s) | 9H, -C(CH ₃)₃ |

| Allyl CH₂-N | ~3.70 | Triplet (t) | 2H, -N-CH ₂-CH=CH₂ |

| N-H | ~4.80 | Broad Singlet (br s) | 1H, -SO₂-NH - |

| Allyl =CH₂ | ~5.20 - 5.35 | Multiplet (m) | 2H, -CH=CH ₂ |

| Allyl -CH= | ~5.80 - 5.95 | Multiplet (m) | 1H, -CH₂-CH =CH₂ |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| tert-Butyl (CH₃) | ~24.0 | -C(C H₃)₃ |

| tert-Butyl (Quaternary C) | ~60.5 | -C (CH₃)₃ |

| Allyl (-CH₂-N) | ~46.0 | -N-C H₂-CH=CH₂ |

| Allyl (=CH₂) | ~119.0 | -CH=C H₂ |

| Allyl (-CH=) | ~133.0 | -CH₂-C H=CH₂ |

| FT-IR (KBr, cm⁻¹) | Predicted Wavenumber | Assignment |

| N-H Stretch | ~3280-3300 | Sulfonamide N-H |

| C-H Stretch (sp³) | ~2970-2860 | Aliphatic C-H |

| C=C Stretch | ~1645 | Alkene C=C |

| S=O Stretch (asymmetric) | ~1310-1330 | Sulfonyl S=O |

| S=O Stretch (symmetric) | ~1130-1150 | Sulfonyl S=O |

| Mass Spectrometry (EI) | Predicted m/z | Assignment |

| Molecular Ion (M⁺) | 177 | [C₇H₁₅NO₂S]⁺ |

| Fragmentation | 120 | [M - C₄H₉]⁺ (Loss of tert-butyl) |

| Fragmentation | 57 | [C₄H₉]⁺ (tert-butyl cation) |

| Fragmentation | 41 | [C₃H₅]⁺ (allyl cation) |

Chemical Properties and Reactivity

The chemistry of N-allyl-tert-butylsulfonamide is dominated by the interplay between the stable sulfonamide linkage and the reactive allyl group.

The Tert-Butylsulfonyl (Bus) Group: A Robust Amine Protection Strategy

The tert-butylsulfonyl (Bus) group is a highly effective protecting group for primary amines. Its steric bulk and the electron-withdrawing nature of the sulfonyl moiety render the N-H proton acidic enough for deprotonation while making the nitrogen atom a poor nucleophile.

Key Features:

-

Stability: The Bus group is exceptionally stable to a wide range of reagents, including strong bases (e.g., organolithiums, Grignards), and many oxidizing and reducing agents.

-

Deprotection: Cleavage of the Bus group typically requires strongly acidic conditions, such as hydrochloric acid in an ethereal solvent, which protonates the nitrogen and facilitates the departure of the amine.[4]

Reactivity of the Allyl Group

The terminal alkene of the allyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. This allows for the elaboration of the molecule's carbon skeleton before the final deprotection of the amine.

-

Oxidative Addition & Cyclization: The allyl sulfonamide motif is a precursor for synthesizing nitrogen-containing heterocycles like aziridines and pyrrolidines through oxidative addition and cyclization pathways.[1][3]

-

Palladium-Catalyzed Reactions: The alkene can participate in various palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylation, enabling complex molecular construction.[2]

-

Olefin Metathesis: The terminal double bond is an excellent substrate for ring-closing, ring-opening, or cross-metathesis reactions.

Experimental Protocols

The following protocols are representative methods for the synthesis and deprotection of N-allyl-tert-butylsulfonamide, designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of N-allyl-tert-butylsulfonamide

This procedure details the N-alkylation of tert-butylsulfonamide with allyl bromide. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like DMF ensures efficient reaction without significant side products.

Materials:

-

tert-Butylsulfonamide (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butylsulfonamide (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting sulfonamide is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-allyl-tert-butylsulfonamide as a white solid.

Protocol 2: Deprotection to Yield Allylamine Hydrochloride

This protocol describes the acid-mediated cleavage of the tert-butylsulfonyl group. The use of ethereal HCl is crucial as it allows for the precipitation of the amine hydrochloride salt, separating it from the sulfonyl byproducts.[4]

Materials:

-

N-allyl-tert-butylsulfonamide (1.0 eq)

-

Hydrochloric acid solution (2.0 M in diethyl ether) (2.5 eq)

-

Diethyl ether, anhydrous

-

Methanol, anhydrous

Procedure:

-

Dissolve N-allyl-tert-butylsulfonamide (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.

-

Add anhydrous diethyl ether (approx. 10 volumes relative to methanol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 2.0 M solution of HCl in diethyl ether (2.5 eq) to the stirring solution. A white precipitate should form immediately.

-

Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Collect the white precipitate (allylamine hydrochloride) by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under high vacuum to obtain the pure amine salt.

-

Causality Note: It is imperative to isolate the amine salt by filtration before any basic workup. The filtrate contains the tert-butylsulfinyl chloride byproduct, which can react with the free amine to regenerate the starting material if a base is added prematurely.[4]

Safety and Handling

-

General Handling: N-allyl-tert-butylsulfonamide should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn.

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[1]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids, except when deprotection is intended.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Applications

N-allyl-tert-butylsulfonamide is a highly valuable and versatile intermediate for organic synthesis. The robust nature of the tert-butylsulfonyl protecting group allows for extensive and diverse chemical manipulation of the allyl functionality. This enables researchers and drug development professionals to construct complex nitrogen-containing scaffolds, such as substituted piperidines, pyrrolidines, and other alkaloids, which are prevalent in biologically active compounds and pharmaceuticals.[1][2] The straightforward and reliable protocols for its synthesis and deprotection further solidify its role as a cornerstone building block in the synthetic chemist's toolbox.

References

-

Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Bentham Science. Available at: [Link]

- Fernandez, I., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.

-

Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. Available at: [Link]

- Sun, P., Weinreb, S. M., & Shang, M. (1997). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry, 62(24), 8604–8608.

- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(9), 3537–3540.

-

tert-Butanesulfinamide. Wikipedia. Available at: [Link]

-

tert-Butylsulfonamide | C4H11NO2S | CID 2757335. PubChem. Available at: [Link]

-

Is their any other method to deprotect t-butylsulfinyl group other than Acid mediated cleavage? ResearchGate. Available at: [Link]

- Wang, T., et al. (2023). Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(8), 4945–4954.

Sources

An In-depth Technical Guide to the Structural Analysis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide, a sulfonamide derivative of interest in synthetic and medicinal chemistry. The guide details a robust synthetic protocol for its preparation via N-alkylation of 2-methylpropane-2-sulfonamide. Foundational to this guide is a detailed exposition of the analytical methodologies required for unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each analytical section is presented with a self-validating protocol, an explanation of the underlying chemical principles, and an interpretation of the expected data, grounded in established literature for analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for the synthesis and characterization of novel sulfonamides.

Introduction and Molecular Overview

2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide (also known as N-allyl-tert-butanesulfonamide) is an organic compound featuring a sterically hindered tert-butyl group attached to a sulfonamide core, which is further functionalized with an allyl group on the nitrogen atom. The sulfonamide functional group is a cornerstone in medicinal chemistry, and the introduction of an allyl group provides a versatile handle for further chemical modifications, making this molecule a potentially valuable building block in drug discovery and organic synthesis.

Molecular Identity:

| Parameter | Value |

| IUPAC Name | 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide |

| CAS Number | 1017238-86-6[1] |

| Molecular Formula | C₇H₁₅NO₂S[2] |

| Molecular Weight | 177.26 g/mol |

| Chemical Structure | (See Figure 1) |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes S [label="S"]; O1 [label="O"]; O2 [label="O"]; N [label="N"]; C_tert_butyl_quat [label="C"]; C_allyl_1 [label="CH₂"]; C_allyl_2 [label="CH"]; C_allyl_3 [label="CH₂"]; C_methyl_1 [label="CH₃"]; C_methyl_2 [label="CH₃"]; C_methyl_3 [label="CH₃"]; H_N [label="H"];

// Bonds S -- O1 [len=0.7]; S -- O2 [len=0.7]; S -- N [len=1.2]; S -- C_tert_butyl_quat [len=1.2]; N -- C_allyl_1 [len=1.2]; N -- H_N [len=0.8]; C_allyl_1 -- C_allyl_2 [len=1.2]; C_allyl_2 -- C_allyl_3 [style=double, len=1.2]; C_tert_butyl_quat -- C_methyl_1 [len=1.2]; C_tert_butyl_quat -- C_methyl_2 [len=1.2]; C_tert_butyl_quat -- C_methyl_3 [len=1.2]; }

Figure 1: Chemical structure of the target molecule.

Synthesis via N-Alkylation

The most direct and reliable method for the synthesis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide is the N-alkylation of the parent sulfonamide, 2-methylpropane-2-sulfonamide (tert-butanesulfonamide), with an allyl halide. This reaction is a classic nucleophilic substitution where the deprotonated sulfonamide nitrogen acts as the nucleophile.

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful and clean reaction.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is employed to deprotonate the sulfonamide. The acidity of the N-H proton in sulfonamides is significant enough that stronger, more hazardous bases like sodium hydride are not necessary. K₂CO₃ is easily handled and removed during workup.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the sulfonamide salt and the alkylating agent, facilitating the reaction. These solvents do not participate in the reaction but effectively solvate the ions involved.

-

Alkylating Agent: Allyl bromide is a highly effective electrophile for this reaction due to the reactivity of the carbon-bromine bond.

-

Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow Diagram

Figure 2: Workflow for the synthesis of the target molecule.

Step-by-Step Synthesis Protocol

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpropane-2-sulfonamide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide.

Structural Elucidation by Spectroscopy

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the expected outcomes for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.85 | ddt | 1H | -CH=CH₂ | The vinyl proton is coupled to the cis and trans terminal protons and the adjacent CH₂ group. |

| ~5.25 | d | 1H | -CH=CH₂ (trans) | Terminal vinyl proton, trans to the main chain. |

| ~5.15 | d | 1H | -CH=CH₂ (cis) | Terminal vinyl proton, cis to the main chain. |

| ~4.80 | t | 1H | -NH- | The N-H proton signal will likely be a triplet due to coupling with the adjacent CH₂ group. This peak may be broad and its position can be concentration-dependent. |

| ~3.70 | t | 2H | -N-CH₂- | The methylene protons adjacent to the nitrogen are deshielded by the electron-withdrawing sulfonamide group. |

| ~1.35 | s | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. |

Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Data (Predicted) (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~134.0 | -C H=CH₂ | The internal carbon of the double bond. |

| ~118.0 | -CH=C H₂ | The terminal carbon of the double bond. |

| ~60.0 | -S-C (CH₃)₃ | The quaternary carbon of the tert-butyl group, attached to the sulfur atom. |

| ~47.0 | -N-C H₂- | The methylene carbon adjacent to the nitrogen. |

| ~24.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Expected MS Data (Predicted)

| m/z | Ion | Rationale |

| 178.0896 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass should be within 5 ppm of the calculated value. |

| 200.0715 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

| 122.0320 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 114.0173 | [M+H - SO₂]⁺ | A characteristic fragmentation of sulfonamides is the loss of sulfur dioxide.[3] |

digraph "ms_fragmentation" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[M+H]⁺\nm/z = 178.0896"]; frag1 [label="[M+H - C₄H₈]⁺\nm/z = 122.0320"]; frag2 [label="[M+H - SO₂]⁺\nm/z = 114.0173"];

M -> frag1 [label="- C₄H₈"]; M -> frag2 [label="- SO₂"]; }

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-allyl-tert-butylsulfonamide

This guide provides a comprehensive analysis of the spectroscopic data for N-allyl-tert-butylsulfonamide, a molecule of interest in synthetic chemistry, particularly in the context of protecting groups and the introduction of allyl functionalities. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Structural Significance of N-allyl-tert-butylsulfonamide

N-allyl-tert-butylsulfonamide incorporates two key functional moieties: the tert-butylsulfonyl group and the N-allyl group. The tert-butylsulfonyl group is a valuable protecting group for amines, prized for its steric bulk and stability under a range of reaction conditions, yet readily cleavable when desired. The N-allyl group serves as a versatile synthetic handle, enabling a variety of transformations, including but not limited to, olefin metathesis, palladium-catalyzed reactions, and cycloadditions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of more complex derivatives.

Synthesis of N-allyl-tert-butylsulfonamide: A Methodological Approach

The synthesis of N-allyl-tert-butylsulfonamide is typically achieved through the N-alkylation of tert-butylsulfonamide with an allyl halide, such as allyl bromide, in the presence of a base. This reaction follows a standard SN2 mechanism where the deprotonated sulfonamide nitrogen acts as a nucleophile.

Experimental Protocol: Synthesis of N-allyl-tert-butylsulfonamide

The following protocol is a representative procedure for the synthesis of N-allyl-tert-butylsulfonamide.

Materials:

-

tert-Butylsulfonamide

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butylsulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-allyl-tert-butylsulfonamide.

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of N-allyl-tert-butylsulfonamide. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-allyl-tert-butylsulfonamide is expected to show distinct signals for the protons of the tert-butyl and allyl groups. The exact chemical shifts can vary slightly depending on the solvent used, but the multiplicity and integration will be characteristic.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| (CH₃)₃C- | ~1.3 | Singlet (s) | 9H | - |

| -SO₂-NH - | ~4.8-5.2 | Triplet (t) or broad singlet | 1H | J ≈ 6 Hz |

| -N-CH₂ -CH=CH₂ | ~3.8 | Doublet of triplets (dt) or multiplet | 2H | J ≈ 6 Hz, 1.5 Hz |

| -CH=CH ₂ (cis) | ~5.2 | Doublet of quartets (dq) or multiplet | 1H | J ≈ 10 Hz, 1.5 Hz |

| -CH=CH ₂ (trans) | ~5.3 | Doublet of quartets (dq) or multiplet | 1H | J ≈ 17 Hz, 1.5 Hz |

| -N-CH₂-CH =CH₂ | ~5.8 | Multiplet (m) | 1H | J ≈ 17 Hz, 10 Hz, 6 Hz |

Causality Behind Signal Characteristics:

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds, resulting in a single, sharp signal (singlet) with an integration of 9H. Its upfield chemical shift is characteristic of alkyl protons.[2]

-

Sulfonamide Proton: The N-H proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in the solvent. It typically appears as a triplet due to coupling with the adjacent methylene protons of the allyl group.

-

Allyl Protons: The allyl group presents a more complex set of signals due to both vicinal and geminal couplings.

-

The CH₂ protons adjacent to the nitrogen are diastereotopic and will appear as a multiplet, typically a doublet of triplets. They are coupled to the N-H proton and the vinylic proton.

-

The terminal CH₂ vinylic protons are diastereotopic, with one being cis and the other trans to the internal vinylic proton. This results in two distinct signals, each showing a large coupling constant to the internal vinylic proton (J_trans > J_cis) and a smaller geminal coupling to each other.

-

The internal vinylic CH proton exhibits the most complex splitting pattern, appearing as a multiplet due to coupling with the two adjacent methylene protons and the two terminal vinylic protons.[3]

-

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| (C H₃)₃C- | ~24 |

| -N-C H₂-CH=CH₂ | ~48 |

| (C H₃)₃C - | ~60 |

| -CH=C H₂ | ~118 |

| -N-CH₂-C H=CH₂ | ~134 |

Expert Insights on Carbon Chemical Shifts:

-

The carbons of the tert-butyl methyl groups are equivalent and appear at a characteristic upfield chemical shift for sp³ hybridized carbons.[2]

-

The quaternary carbon of the tert-butyl group is deshielded relative to the methyl carbons and appears further downfield.

-

The allylic CH₂ carbon attached to the nitrogen is found in the typical range for sp³ carbons bonded to a heteroatom.

-

The vinylic carbons of the allyl group are readily identifiable in the downfield region characteristic of sp² hybridized carbons. The terminal CH₂ carbon is more shielded than the internal CH carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-allyl-tert-butylsulfonamide.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3200 | Medium |

| C-H Stretch (sp³) | 2980 - 2850 | Strong |

| C=C Stretch (alkene) | ~1645 | Medium |

| S=O Asymmetric Stretch | ~1320 | Strong |

| S=O Symmetric Stretch | ~1140 | Strong |

| S-N Stretch | ~900 | Medium |

Rationale for Vibrational Frequencies:

-

The N-H stretching vibration appears as a medium-intensity band in the 3300-3200 cm⁻¹ region, characteristic of secondary sulfonamides.[1]

-

The C-H stretching vibrations of the tert-butyl and allyl sp³ C-H bonds give rise to strong absorptions just below 3000 cm⁻¹.

-

The C=C stretching of the allyl group is expected to show a medium-intensity band around 1645 cm⁻¹.

-

The most prominent features in the IR spectrum of a sulfonamide are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O group , typically found around 1320 cm⁻¹ and 1140 cm⁻¹, respectively.[4]

-

The S-N stretching vibration is generally observed in the 900 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern. For N-allyl-tert-butylsulfonamide (C₇H₁₅NO₂S), the expected molecular weight is approximately 177.08 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Molecular Ion:

-

[M+H]⁺: m/z ≈ 178.09

-

[M+Na]⁺: m/z ≈ 200.07

Key Fragmentation Pathways:

The fragmentation of sulfonamides in the mass spectrometer is well-documented and typically involves cleavage of the S-N bond and loss of sulfur dioxide.[5]

-

Loss of the tert-Butyl Group: A common fragmentation pathway involves the loss of the tert-butyl group as a stable tert-butyl cation or radical, leading to a fragment at m/z [M - 57]⁺.

-

Cleavage of the S-N Bond: Scission of the sulfur-nitrogen bond can occur, leading to fragments corresponding to the tert-butylsulfonyl moiety and the N-allyl amine radical cation or vice-versa.

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfonamides is the elimination of SO₂, resulting in a fragment at m/z [M - 64]⁺.[5]

-

Loss of the Allyl Group: Cleavage of the N-allyl bond can lead to a fragment at m/z [M - 41]⁺.

Caption: Proposed major fragmentation pathways for N-allyl-tert-butylsulfonamide in ESI-MS.

Conclusion

The structural elucidation of N-allyl-tert-butylsulfonamide is reliably achieved through a combination of NMR, IR, and MS techniques. The characteristic signals of the tert-butyl and N-allyl groups are readily identifiable in the ¹H and ¹³C NMR spectra. IR spectroscopy confirms the presence of the key sulfonamide and alkene functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a critical reference for chemists working with this versatile synthetic building block.

References

-

Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

SciELO. (n.d.). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Retrieved from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

-

YouTube. (2013). Proton NMR of Allyl Ether Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

PubMed. (2003). Mass spectrometric studies of some novel sulfonamides. Retrieved from [Link]

-

ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

-

MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. scielo.br [scielo.br]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CAS number 1017238-86-6 properties and uses

An In-Depth Technical Guide to UNC0638: A Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The compound detailed in this guide, UNC0638, is authoritatively identified by the Chemical Abstracts Service (CAS) number 1255580-76-7 . It has come to our attention that the CAS number 1017238-86-6 is erroneously associated with UNC0638 in some commercial databases. The latter CAS number correctly corresponds to the compound 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide, a compound with a distinct structure and function. This guide will exclusively focus on the properties and applications of UNC0638 (CAS 1255580-76-7).

Introduction

In the landscape of epigenetic research, the targeted modulation of histone post-translational modifications has emerged as a critical avenue for understanding and potentially treating a host of human diseases, including cancer and viral infections. Among the key enzymes responsible for these modifications are the histone lysine methyltransferases (HKMTs). This guide provides a comprehensive technical overview of UNC0638, a potent, selective, and cell-penetrant small molecule inhibitor of the euchromatic histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).

G9a and GLP predominantly exist and function as a heteromeric complex, catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This methylation mark is a hallmark of transcriptional repression in euchromatin.[2] The development of UNC0638, a derivative of the earlier inhibitor BIX-01294, represented a significant advancement in the field, offering a superior therapeutic window between its functional potency and cellular toxicity.[4][5] This improved profile has established UNC0638 as an invaluable chemical probe for elucidating the biological roles of G9a and GLP in various cellular processes.

This document will detail the physicochemical properties of UNC0638, its mechanism of action, provide protocols for its use in cell-based assays, and explore its diverse applications in biomedical research, with a particular focus on oncology and virology.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a chemical probe's properties is paramount for its effective application in experimental systems. The key characteristics of UNC0638 are summarized below.

| Property | Value | Source |

| CAS Number | 1255580-76-7 | [6][7][8] |

| Molecular Formula | C₃₀H₄₇N₅O₂ | [6][7] |

| Molecular Weight | 509.73 g/mol | [6][7] |

| IUPAC Name | 2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO to >20 mg/mL | [6] |

| Storage | Store at +4°C for short term, -20°C under desiccating conditions for long term (up to 12 months) |

Pharmacokinetic Profile

While UNC0638 exhibits excellent cell permeability and stability in cellular assays, its utility for in vivo studies is limited. Pharmacokinetic studies in mice have revealed that UNC0638 has a high clearance rate, a short half-life, a large volume of distribution, and consequently, low exposure levels following intravenous, oral, or intraperitoneal administration.[4] These characteristics make it a suboptimal candidate for animal studies. However, a subsequent analog, UNC0642, was developed with improved in vivo pharmacokinetic properties.[5]

Mechanism of Action: Inhibition of G9a/GLP-mediated Histone Methylation

UNC0638 exerts its biological effects through the potent and selective inhibition of the G9a and GLP histone methyltransferases. It functions as a substrate-competitive inhibitor, binding to the lysine-binding channel of the enzymes.[4][9] This prevents the methylation of histone H3 at lysine 9, leading to a global reduction in H3K9me2 levels within cells.

The G9a/GLP complex plays a crucial role in gene silencing. By establishing the H3K9me2 mark, it creates docking sites for heterochromatin protein 1 (HP1), which in turn recruits further repressive machinery, leading to chromatin compaction and transcriptional silencing.[1][2][3] By inhibiting G9a/GLP, UNC0638 can reverse this process, leading to the reactivation of silenced genes.[4][10]

The following diagram illustrates the signaling pathway targeted by UNC0638:

Sources

- 1. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allyl Protecting Groups in Organic Synthesis

In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of success, enabling chemists to selectively mask and unmask reactive functional groups to achieve complex molecular architectures.[1] Among the arsenal of available protecting groups, the allyl group stands out for its unique combination of stability and mild, selective cleavage conditions.[2][3] This guide provides an in-depth technical exploration of allyl protecting groups, offering field-proven insights for researchers, scientists, and drug development professionals.

The Allyl Group: A Strategic Choice for Orthogonal Synthesis

The allyl group (CH₂=CHCH₂–) offers a distinct advantage in complex synthetic routes due to its remarkable stability under a wide range of acidic and basic conditions, making it orthogonal to many other common protecting groups such as tert-butyloxycarbonyl (tBoc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[2][4] This orthogonality allows for the selective removal of the allyl group without affecting other protected functionalities, a critical consideration in the synthesis of intricate molecules like peptides, carbohydrates, and natural products.[4][5][6]

The utility of the allyl group stems from the reactivity of its double bond, which can be selectively targeted for cleavage under mild conditions, most notably through palladium-catalyzed reactions.[2][3][7] This contrasts with many other protecting groups that require harsh acidic or basic conditions for removal, which can compromise the integrity of sensitive substrates.[8]

Protection of Functional Groups

The introduction of an allyl protecting group is generally a straightforward process, typically achieved through nucleophilic substitution reactions.[1] The choice of reagents and conditions is dictated by the nature of the functional group being protected.

Protection of Alcohols

Allyl ethers are a common and robust choice for the protection of hydroxyl groups.[2] They are typically formed via a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base, reacts with an allyl halide.[9]

Experimental Protocol 1: General Procedure for Allyl Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)

-

Allyl bromide (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the desired allyl ether.

-

Protection of Amines

Amines are commonly protected as allyl carbamates (Alloc) or as N-allyl amines. The allyloxycarbonyl (Alloc) group is particularly advantageous due to its stability and the mild conditions required for its removal.[6][10] It is typically introduced by reacting the amine with allyl chloroformate or diallyl dicarbonate.[6]

Experimental Protocol 2: General Procedure for Alloc Protection of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

Allyl chloroformate (Alloc-Cl, 1.1 equiv)

-

Pyridine or triethylamine (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the primary amine in anhydrous DCM and cool the solution to 0 °C.

-

Add pyridine or triethylamine to the solution.

-

Slowly add allyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the Alloc-protected amine.

-

Protection of Carboxylic Acids

Allyl esters are valuable for protecting carboxylic acids, especially in peptide synthesis, due to their mild and selective deprotection conditions using palladium(0) catalysis.[5][11] They can be prepared by reacting the carboxylic acid with allyl alcohol under acidic conditions or by alkylating the carboxylate salt with an allyl halide.[12]

Experimental Protocol 3: General Procedure for the Formation of an Allyl Ester

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

Allyl alcohol (excess)

-

Sulfuric acid (catalytic amount)

-

Toluene

-

-

Procedure:

-

Suspend the carboxylic acid in a mixture of allyl alcohol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until all the starting carboxylic acid has been consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

-

Cleavage of Allyl Protecting Groups: A Mechanistic Overview

The selective removal of the allyl group is the hallmark of its utility. Several strategies have been developed, with palladium-catalyzed deallylation being the most prevalent.

Palladium-Catalyzed Deprotection

The most common and mild method for cleaving allyl ethers, esters, and carbamates involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger.[3][7][11]

The mechanism involves the formation of a π-allylpalladium(II) complex.[6][11] The allyl scavenger, typically a nucleophile, then attacks this complex, regenerating the Pd(0) catalyst and transferring the allyl group to the scavenger.[6] Common scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid, and silanes.[6][13]

Caption: Palladium-catalyzed deprotection workflow.

Experimental Protocol 4: General Procedure for Palladium-Catalyzed Deprotection of an Allyl Ether

-

Materials:

-

Allyl ether (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Morpholine (5.0 equiv)

-

Anhydrous THF or DCM

-

-

Procedure:

-

Dissolve the allyl ether in anhydrous THF or DCM under an inert atmosphere.

-

Add the allyl scavenger (morpholine).

-

Add the Pd(PPh₃)₄ catalyst.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the deprotected alcohol.

-

Isomerization Followed by Hydrolysis

An alternative method for cleaving allyl ethers involves a two-step sequence.[3] First, the allyl double bond is isomerized to the thermodynamically more stable internal enol ether using a strong base like potassium tert-butoxide (KOtBu) or a transition metal catalyst.[2][3] The resulting enol ether is then readily hydrolyzed under mild acidic conditions to yield the deprotected alcohol.[2]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. peptide.com [peptide.com]

- 11. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 12. tandfonline.com [tandfonline.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

A Theoretical and Computational Investigation of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide: A Methodological Whitepaper

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This whitepaper presents a comprehensive theoretical framework for the computational analysis of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide, a molecule that combines the robust tert-butylsulfonamide scaffold with a reactive N-allyl moiety. While experimental data on this specific compound is sparse[4][5], its constituent parts suggest significant potential in synthetic chemistry and drug design. The tert-butyl group serves as a versatile protecting group and a source of steric bulk[6][7], while the N-allyl group is a key pharmacophore in various anticancer agents and a handle for further chemical modification.[8][9]

This guide provides researchers, computational chemists, and drug development professionals with a detailed, step-by-step protocol for characterizing the molecule's structural, electronic, and spectroscopic properties using Density Functional Theory (DFT). We move beyond a simple listing of methods to explain the causality behind each computational choice, ensuring a robust and self-validating workflow. The insights derived from these theoretical calculations—including conformational preferences, molecular orbital energies, and electrostatic potential maps—are invaluable for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding its future applications in materials science and rational drug design.

The Rationale for a Theoretical Approach

In modern chemical and pharmaceutical research, computational chemistry provides indispensable insights into molecular behavior at a level of detail that is often inaccessible through experimental means alone. For a molecule like 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide, which possesses significant conformational flexibility, a theoretical approach is not merely advantageous but essential for a complete understanding of its properties.

The primary objectives of this proposed computational study are:

-

To determine the most stable three-dimensional structure(s) by navigating the molecule's complex potential energy surface.

-

To predict its vibrational spectra (IR) to aid in future experimental characterization.

-

To analyze its frontier molecular orbitals (HOMO/LUMO) to understand its kinetic stability and chemical reactivity.[10][11]

-

To map its electrostatic potential to identify regions susceptible to nucleophilic or electrophilic attack, which is critical for predicting non-covalent interactions in a biological context.

By establishing this computational baseline, we create a powerful predictive model that can accelerate research and development, saving significant time and resources in the laboratory.

Core Computational Methodologies: A Synergistic Approach

The theoretical investigation of a flexible molecule requires a multi-faceted approach where different computational techniques are used to build a complete picture. Density Functional Theory (DFT) serves as the cornerstone of our methodology due to its proven balance of computational efficiency and accuracy for organic molecules.[11][12][13]

The relationship between our chosen computational inputs and the desired theoretical outputs is outlined below.

Caption: Figure 1: The logical relationship between core computational inputs and the key theoretical properties derived from them.

Foundational Choice: Density Functional Theory (DFT)

DFT calculations, particularly with hybrid functionals like B3LYP, have become the standard for studying sulfonamides and related organic molecules.[3][14] This functional provides a reliable description of electronic structure and geometry. We will pair this with a Pople-style basis set, 6-311++G(d,p), where the diffuse functions (++) are crucial for accurately describing the lone pairs on the electronegative oxygen and nitrogen atoms, and the polarization functions (d,p) account for the non-spherical electron distribution in chemical bonds.[3][14]

Critical Challenge: Conformational Analysis

2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide has several rotatable bonds (S-N, N-CH₂, CH₂-CH), resulting in a flexible structure. Assuming a single conformation (e.g., from crystal data, if available) is insufficient, as the global minimum energy structure in the gas phase or in solution may differ significantly.[15] A thorough conformational analysis is therefore the most critical first step to ensure all subsequent calculations are performed on the most stable and relevant structure.[16][17] This involves systematically rotating bonds to explore the potential energy surface and identify all low-energy minima.

Method Validation: Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is mandatory.[14] This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

Prediction: The calculation yields theoretical vibrational modes that can be directly compared to experimental FT-IR and Raman spectra, providing a powerful tool for structural validation.[3][18][19]

A Step-by-Step Computational Workflow

The following section details a robust, self-validating workflow for the theoretical characterization of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Caption: Figure 2: A multi-step workflow for the robust theoretical analysis of a flexible molecule, from initial structure to final data interpretation.

Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Creation: Draw the 2D structure of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide and convert it to a 3D model using software like Avogadro or ChemDraw.

-

Initial Conformational Search: Perform a rapid conformational search using a computationally inexpensive method, such as a Molecular Mechanics (MM) force field (e.g., MMFF94). Retain all unique conformers within a 10 kcal/mol energy window of the lowest-energy structure found.[15]

-

Causality: This initial, broad search ensures that no potentially important low-energy conformers are missed before committing to more computationally expensive DFT calculations.

-

-

DFT Re-optimization: Submit each unique conformer from the MM search to a geometry optimization calculation using a moderate DFT level, for example, B3LYP/6-31G(d).

-

Frequency Validation: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for all optimized structures. Discard any structures with imaginary frequencies, as they represent transition states, not stable conformers.

-

Identify Global Minimum: Compare the electronic energies (with zero-point vibrational energy correction) of all validated conformers. The structure with the lowest energy is the putative global minimum.

-

High-Level Optimization: Perform a final, high-accuracy geometry optimization and frequency calculation on the global minimum conformer using the B3LYP functional with the 6-311++G(d,p) basis set.

Protocol: Calculation of Molecular Properties

All subsequent calculations should be performed on the final, high-level optimized geometry of the global minimum.

-

Vibrational Analysis: Analyze the output of the final frequency calculation. Assign the calculated vibrational modes to specific functional group motions (e.g., S=O stretch, N-H bend, C=C stretch).[3][19]

-

Electronic Analysis:

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

From these energies, derive global reactivity descriptors.

-

-

Electrostatic Potential Mapping: Generate the Molecular Electrostatic Potential (MESP) surface. This involves calculating the electrostatic potential at each point on the molecule's electron density surface and color-coding it to visualize electron-rich (negative potential) and electron-poor (positive potential) regions.

Predicted Properties and Data Interpretation

Based on established theoretical studies of similar sulfonamide structures, we can anticipate the key findings from the proposed workflow.[3][10][20] The following tables summarize the expected quantitative data.

Table 1: Predicted Key Optimized Geometric Parameters

| Parameter | Description | Expected Value Range | Rationale |

|---|---|---|---|

| S=O Bond Length | Sulfonyl double bond | 1.43 - 1.46 Å | Typical for sulfonamides; highly polar. |

| S-N Bond Length | Sulfonamide linkage | 1.63 - 1.68 Å | Longer than S=O, indicating a single bond with some double bond character. |

| S-C (tert-butyl) | Sulfur-carbon bond | 1.80 - 1.85 Å | Standard sp³ C-S bond length. |

| C=C (allyl) | Allylic double bond | 1.33 - 1.35 Å | Characteristic of an isolated double bond. |

| S-N-C Angle | Angle around the nitrogen | 115 - 120° | Reflects sp²-like hybridization of the nitrogen atom due to resonance. |

Table 2: Predicted Vibrational Frequencies and Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | ~1330 - 1360 | Strong, characteristic band for sulfonamides.[3][19] |

| SO₂ | Symmetric Stretch | ~1150 - 1180 | Strong, characteristic band for sulfonamides.[3][19] |

| N-H | Stretch | ~3300 - 3400 | May be broad depending on hydrogen bonding. |

| C=C | Allyl Stretch | ~1640 - 1660 | Medium intensity band. |

| S-N | Stretch | ~890 - 920 | Key vibration for the sulfonamide bridge.[19] |

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Property | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | ~ -7.0 to -8.0 eV | Represents the electron-donating ability. The lone pairs on the sulfonyl oxygens and the allyl π-system are likely contributors. |

| LUMO Energy | E_LUMO | ~ -0.5 to -1.5 eV | Represents the electron-accepting ability. Likely centered on the sulfonamide group and the allyl π* system. |

| HOMO-LUMO Gap | ΔE | ~ 5.5 - 7.5 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity.[11][21] |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.75 - 3.75 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.75 - 4.75 eV | Overall electron-attracting power of the molecule. |

Implications for Drug Design and Materials Science

The theoretical data generated through this workflow provides actionable intelligence for applying 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide in a research context.

Caption: Figure 3: A conceptual diagram showing how fundamental calculated properties directly inform practical applications in drug discovery and chemical synthesis.

Guiding Molecular Docking Studies

Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthase (DHPS).[2][22] The optimized 3D structure and MESP map are critical inputs for molecular docking simulations.

-

Protocol for Molecular Docking:

-

Target Preparation: Obtain the crystal structure of a relevant protein target (e.g., human Carbonic Anhydrase II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy conformer of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide as the input ligand structure.

-

Docking Simulation: Use software like AutoDock or Glide to dock the ligand into the active site of the prepared protein.

-

Analysis: Analyze the resulting binding poses and docking scores. The MESP map will be crucial for rationalizing the predicted interactions, such as hydrogen bonds between the sulfonyl oxygens and active site residues like threonine.[22]

-

Predicting Chemical Reactivity

The HOMO-LUMO analysis and MESP map can predict the molecule's reactivity. The allyl group's C=C bond is a likely site for electrophilic addition, a reaction that could be used to link this fragment to other molecules. The HOMO distribution will confirm the nucleophilic character of this π-system. Conversely, the acidic N-H proton, identified by a region of positive potential on the MESP map, is the most likely site for deprotonation by a base.

Conclusion

This whitepaper has outlined a comprehensive and robust theoretical framework for the complete in silico characterization of 2-methyl-N-(prop-2-en-1-yl)propane-2-sulfonamide. By systematically progressing from a broad conformational search to high-accuracy DFT calculations, this methodology ensures that the foundational structural and electronic properties are determined with high confidence. The resulting data on geometry, vibrational frequencies, and electronic reactivity descriptors provide a crucial foundation for any future experimental work. Furthermore, these theoretical insights are directly translatable to practical applications in drug discovery, particularly in guiding molecular docking studies and predicting sites of chemical reactivity. This computational-first approach represents a modern, efficient strategy for unlocking the full potential of novel chemical entities.

References

-

Bano, S., Javed, K., Ahmad, S., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Gao, H., Liu, H., & Zhao, G. (2018). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Chemosphere. Available at: [Link]

-

Pradhan, R. K., Dandapat, S., & Sinha, B. (2018). Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Vibha, K., Prachalith, N. C., & Sarak, S. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. SSRN Electronic Journal. Available at: [Link]

-

Wang, Y., Zhang, H., Zhang, G., & Li, Q. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety. Available at: [Link]

-

Mendoza-Martinez, A., Hernandez-Vazquez, E., & Gonzalez-Ponce, L. (2021). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Mexican Chemical Society. Available at: [Link]

-

Stogios, P. J., Cox, G., & Wright, G. D. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

-

Khan, I., Saeed, K., & Ali, N. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

-

Abbate, S., Bultinck, P., & Cappelli, C. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Physical Chemistry Chemical Physics. Available at: [Link]

-

Nasr, T., Bondock, S., & Youns, M. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Molecules. Available at: [Link]

-

Adeboye, O. A., Olanrewaju, I. O., & Akintayo, C. O. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis. Available at: [Link]

-

ResearchGate. (n.d.). Molecular structure of Sulfonamide Drugs. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. Available at: [Link]

-

ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Available at: [Link]

-

ResearchGate. (n.d.). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Available at: [Link]

-

PubChemLite. (n.d.). 2-methyl-n-(prop-2-en-1-yl)propane-2-sulfonamide. Available at: [Link]

-

PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of tert-Butanesulfinamide. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID. Available at: [Link]

-

MDPI. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of tert-Butanesulfinamide. Available at: [Link]

-

ChemRxiv. (n.d.). Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupling constants. Available at: [Link]

-